5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine
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Overview
Description
5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine is a compound that belongs to the class of bromopyridines Bromopyridines are pyridine derivatives where one or more hydrogen atoms are replaced by bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-(6-bromopyridin-3-yl)-4-methylpyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include pyridine carboxylic acids or aldehydes.
Reduction Reactions: Products include debrominated pyridines or piperidines.
Scientific Research Applications
5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine involves its interaction with specific molecular targets. The bromine atoms and the pyridine ring can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-acetylpyridine
- 5-Bromo-2,3-diaminopyridine
- 2-Bromo-5-pyridineboronic acid
Uniqueness
5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine is unique due to its dual bromine substitution and the presence of a methyl group. This unique structure imparts distinct chemical reactivity and biological activity compared to other bromopyridine derivatives .
Properties
Molecular Formula |
C11H8Br2N2 |
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Molecular Weight |
328.00 g/mol |
IUPAC Name |
5-bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine |
InChI |
InChI=1S/C11H8Br2N2/c1-7-4-10(14-6-9(7)12)8-2-3-11(13)15-5-8/h2-6H,1H3 |
InChI Key |
GBDHRZYUWPNHBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
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